ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate
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Overview
Description
N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with ethoxycarbohydrazide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine-substituted compounds .
Scientific Research Applications
N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
Uniqueness
N’-[(Z)-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H13F3N2O3 |
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Molecular Weight |
326.27 g/mol |
IUPAC Name |
ethyl N-[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C15H13F3N2O3/c1-2-22-14(21)20-19-9-12-6-7-13(23-12)10-4-3-5-11(8-10)15(16,17)18/h3-9H,2H2,1H3,(H,20,21)/b19-9- |
InChI Key |
UPIPDRLDUWZTNB-OCKHKDLRSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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